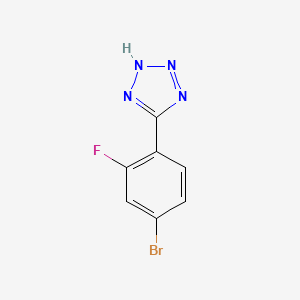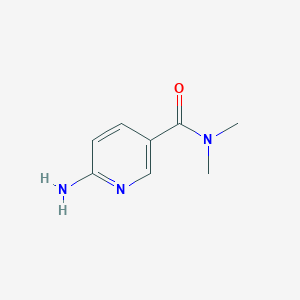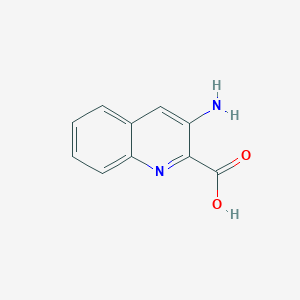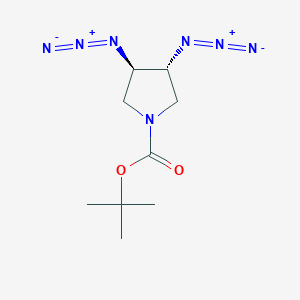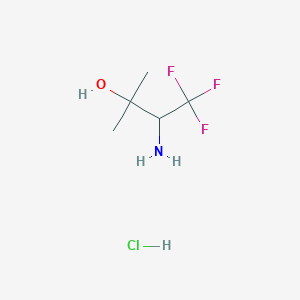![molecular formula C14H18N2O3 B1525830 4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid CAS No. 1183884-90-3](/img/structure/B1525830.png)
4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid
Vue d'ensemble
Description
4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid (hereafter referred to as 4-PACA) is a cyclic carboxylic acid derivative of pyridine. It has been studied extensively for its potential applications in various fields such as organic synthesis, drug design, and biological research. 4-PACA has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for further research.
Applications De Recherche Scientifique
-
Anti-Fibrosis Activity
- Field : Medicinal Chemistry
- Application : Pyridine derivatives have been used in the design of structures in medicinal chemistry due to their wide range of pharmacological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods : The study involved the design and synthesis of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives . The biological activities of these compounds were then evaluated against HSC-T6 cells .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Compounds 12m and 12q showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
-
Anticancer Activity
- Field : Pharmaceutical Sciences
- Application : Pyridine-containing compounds have been found to have medicinal applications as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .
- Methods : This involves the synthesis of a variety of pyridine derivatives .
- Results : Pyridine scaffolds have been detected in most relevant drug molecules that included pyridine provided a great possibility for treatment .
-
Bioactive Ligands and Chemosensors
- Field : Medicinal Chemistry
- Application : Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product which behave as a flexible and multidentate bioactive ligand . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems which are considered to be very important in numerous metabolic reactions .
- Methods : The study involved the design and synthesis of a series of novel Schiff bases derived from pyridine derivatives .
- Results : These Schiff bases possess an interesting range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity etc. and considered as a versatile pharmacophore group .
-
Cardiac Ionic Channels
- Field : Pharmaceutical Sciences
- Application : Pyridine derivatives regulate several voltage-gated ion channel behaviors, including sodium (Nav), calcium (Cav), and potassium (Kv) channels, and are set as a therapeutic approach .
- Methods : This involves the synthesis of a variety of pyridine derivatives .
- Results : Particularly, calcium-channel blockers are the most common action of medicines with a dihydropyridine ring and are often used to treat hypertension and heart-related problems .
-
Electrochemistry
- Field : Electrochemistry
- Application : Pyridine derivatives are important in the field of electrochemistry . They can make an unequivocal contribution to the studies of redox reaction mechanisms and can be a powerful tool for the synthesis of new compounds on a gram scale .
- Methods : The study involved the research of reduction–oxidation mechanisms of hydrogenated pyridine derivatives combining analytical and preparative electrochemical methods .
- Results : The research contributions of electrochemists in Latvia since 1990 have been highlighted in this field .
-
Supramolecular Structures
- Field : Supramolecular Chemistry
- Application : Bipyridines and their derivatives, which are pyridine-based compounds, are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .
- Methods : This involves the synthesis of a variety of bipyridine derivatives .
- Results : Bipyridines and their derivatives have been found to have a wide variety of therapeutic potential .
Propriétés
IUPAC Name |
4-[(2-pyridin-4-ylacetyl)amino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13(9-10-5-7-15-8-6-10)16-12-3-1-11(2-4-12)14(18)19/h5-8,11-12H,1-4,9H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBGVSZLXMXIBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B1525747.png)
![(1E)-1-[4-(cyclopentylsulfonyl)phenyl]ethanone oxime](/img/structure/B1525749.png)
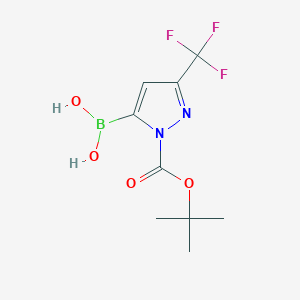
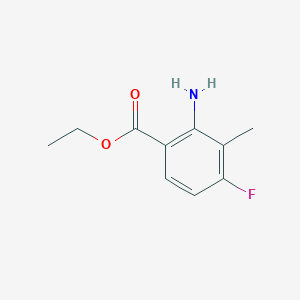
![tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1525753.png)
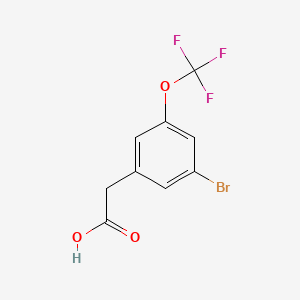
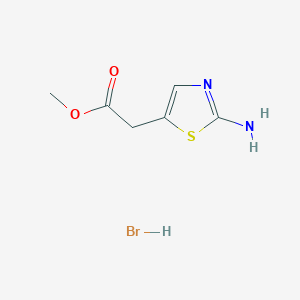
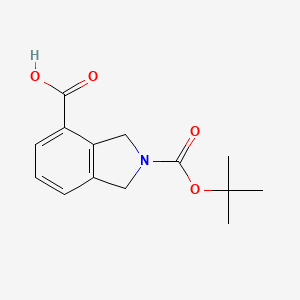
![3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B1525761.png)
